4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine
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Overview
Description
4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for the development of various drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-(benzyloxy)piperidine with 6-methylpyrimidin-2-amine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common reagents include H2O2 and KMnO4, typically under acidic or basic conditions.
Reduction: NaBH4 and LiAlH4 are commonly used in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halides and amines are used as nucleophiles, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)piperidine: A precursor in the synthesis of the target compound.
6-Methylpyrimidin-2-amine: Another precursor used in the synthesis.
Piperidine derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
4-(4-(Benzyloxy)piperidin-1-yl)-6-methylpyrimidin-2-amine stands out due to its unique combination of the piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C17H22N4O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-methyl-6-(4-phenylmethoxypiperidin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H22N4O/c1-13-11-16(20-17(18)19-13)21-9-7-15(8-10-21)22-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,18,19,20) |
InChI Key |
CFEUFEHWAXHGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCC(CC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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